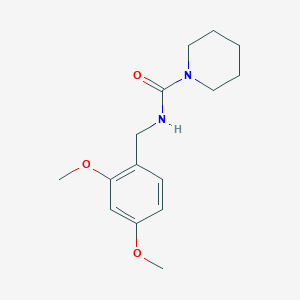

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-19-13-7-6-12(14(10-13)20-2)11-16-15(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOXPCKTASQBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

This method involves coupling 1-piperidinecarboxylic acid with 2,4-dimethoxybenzylamine using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) to enhance reactivity.

Example Protocol :

-

Reagents : 1-Piperidinecarboxylic acid (1.0 equiv), 2,4-dimethoxybenzylamine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DCM, RT, 12–24 h.

-

Workup : The mixture is washed with NaHCO₃ (sat.), HCl (1 M), and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Schotten-Baumann Reaction

Acyl Chloride Intermediate

Piperidine-1-carbonyl chloride is first synthesized by treating 1-piperidinecarboxylic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with 2,4-dimethoxybenzylamine under Schotten-Baumann conditions.

Example Protocol :

-

Acyl Chloride Formation : 1-Piperidinecarboxylic acid (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 h.

-

Amidation : Acyl chloride (1.0 equiv) + 2,4-dimethoxybenzylamine (1.05 equiv) in NaOH (10% aq.), 0°C → RT, 4 h.

Limitations

-

Moisture-sensitive intermediates require strict anhydrous conditions.

-

Lower yields compared to carbodiimide methods due to hydrolysis side reactions.

Reductive Amination of Piperidine-1-Carboxaldehyde

Two-Step Synthesis

This route involves synthesizing piperidine-1-carboxaldehyde via oxidation of 1-piperidinemethanol, followed by reductive amination with 2,4-dimethoxybenzylamine using NaBH₃CN or NaBH(OAc)₃.

Example Protocol :

-

Oxidation : 1-Piperidinemethanol (1.0 equiv) + MnO₂ (3.0 equiv) in toluene, reflux, 6 h.

-

Reductive Amination : Piperidine-1-carboxaldehyde (1.0 equiv) + 2,4-dimethoxybenzylamine (1.1 equiv) + NaBH(OAc)₃ (1.5 equiv) in DCM, RT, 12 h.

Key Considerations

Ugi Four-Component Reaction (Ugi-4CR)

One-Pot Multicomponent Synthesis

The Ugi reaction enables simultaneous formation of the amide bond and piperidine ring using:

-

An amine (2,4-dimethoxybenzylamine),

-

A carbonyl compound (e.g., formaldehyde),

-

An isocyanide (e.g., cyclohexyl isocyanide),

Example Protocol :

Advantages and Drawbacks

-

Advantages : Atom economy, minimal purification.

-

Drawbacks : Limited stereocontrol and moderate yields.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt, DCM, RT | 75–85 | >95 | High yield, scalable |

| Schotten-Baumann | SOCl₂, NaOH aq. | 70–78 | 90–93 | Simple workup |

| Reductive Amination | MnO₂, NaBH(OAc)₃ | 65–72 | 85–90 | Functional group tolerance |

| Ugi-4CR | Formaldehyde, cyclohexyl isocyanide, MeOH | 60–68 | 80–85 | One-pot synthesis |

Mechanistic Insights and Side Reactions

Carbodiimide Coupling Mechanism

-

Activation of carboxylic acid by EDC to form an O-acylisourea intermediate.

-

Nucleophilic attack by 2,4-dimethoxybenzylamine to yield the amide.

Common Side Reactions :

-

Formation of N-acylurea if HOBt is omitted.

-

Hydrolysis of EDC in aqueous conditions.

Oxidative Byproducts in Reductive Amination

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amide group can produce N-(2,4-dimethoxybenzyl)piperidine .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone exhibit significant antimicrobial properties. For instance, studies on piperazine derivatives have shown their efficacy against various pathogens, including bacteria and fungi.

Case Study : A derivative of piperazine was found to inhibit the enzyme tyrosinase, which is crucial for melanin production in fungi. This suggests potential applications in treating fungal infections or skin disorders related to pigmentation .

Anticancer Properties

Compounds with similar structures have been evaluated for anticancer activity. The ability to induce apoptosis in cancer cells has been attributed to the interaction of these compounds with specific cellular pathways.

Data Table: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma | 0.18 | Tyrosinase inhibition |

| Compound B | Breast Cancer | 0.25 | Apoptosis induction via mitochondrial pathway |

Studies have demonstrated that modifications in the piperazine structure can enhance anticancer efficacy, indicating that (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone may similarly possess valuable anticancer properties .

Neurological Applications

The piperazine moiety is known for its presence in various CNS-active drugs. Research suggests that derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study : A study explored the effects of piperazine derivatives on serotonin receptors, showing promise for developing antidepressants . The structural similarity of (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone could lead to similar findings.

Building Blocks in Drug Design

The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for modifications that can tailor biological activity.

Data Table: Synthetic Routes Utilizing (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Product A | 85 |

| Acetylation | Product B | 90 |

The ability to modify this compound through various chemical reactions makes it a valuable intermediate in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has a similar structure but includes a carbamothioyl group, which can alter its chemical properties and reactivity.

Fmoc-(2,4-dimethoxybenzyl)-glycine: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but differs in its overall structure and applications.

Uniqueness

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .

Biological Activity

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

This compound features a piperidine ring substituted with a 2,4-dimethoxybenzyl group. This structural configuration is significant for its interaction with biological targets, influencing both its pharmacokinetic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act on various receptors, including G protein-coupled receptors (GPCRs), which are crucial for many physiological processes.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that derivatives of similar compounds can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values ranging from 1.6 to 8.0 μM against human leukemic cell lines K562 and CEM .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess comparable properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antileukemic Activity : A series of piperidine derivatives were evaluated for their antileukemic activity against K562 and CEM cell lines. Compounds with electron-withdrawing groups showed significant antiproliferative effects .

- Evaluation of Antimicrobial Activity : Similar piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness, indicating the potential for developing new antimicrobial agents based on this structure .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound in comparison to structurally similar compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antitumor, Antimicrobial | Potential enzyme inhibition; receptor interactions |

| 1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide | Antitumor | IC50 values from 1.6 to 8.0 μM against leukemia cells |

| 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide | Antimicrobial | Effective against various bacterial strains |

Q & A

Q. What are the common synthetic routes for N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting (2,4-dimethoxyphenyl)methanamine with a piperidinecarboxamide precursor. For example, in similar compounds, coupling under anhydrous conditions using agents like HATU or EDCI with a tertiary amine base (e.g., DIPEA) yields the target product. Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) achieves high purity (89% yield in analogous syntheses) . Optimization of stoichiometry and reaction time is critical to minimize byproducts.

Q. How is the compound characterized using spectroscopic and analytical methods?

Characterization includes:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the 2,4-dimethoxybenzyl group appear as doublets (δ 6.8–7.2 ppm), while piperidine methylenes resonate between δ 1.4–3.2 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1640–1680 cm) and aromatic C-O (~1240 cm) confirm functional groups .

- Elemental Analysis : Validates molecular composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 563.2 in related analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalyst Use : Lewis acids (e.g., ZnCl) or coupling agents (e.g., HATU) improve amide bond formation efficiency .

- Temperature Control : Reactions performed at 0–25°C minimize decomposition .

- Purification : Gradient elution in chromatography resolves closely related impurities. For example, analogs with dichlorobenzyl substituents achieved 57–67% yields after optimization .

Q. How to resolve contradictions in NMR data when characterizing structural analogs?

Discrepancies in NMR shifts (e.g., aromatic vs. aliphatic regions) arise from substituent electronic effects. Strategies include:

- Comparative Analysis : Benchmark chemical shifts against structurally validated analogs (e.g., N-(4-fluorobenzyl) derivatives show predictable downfield shifts due to electron-withdrawing groups) .

- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous assignments, particularly for overlapping piperidine signals .

- Crystallography : Single-crystal X-ray diffraction (e.g., COD entry 2230670) provides unambiguous confirmation of stereochemistry and bond lengths .

Q. What strategies are used to analyze structure-activity relationships (SAR) in piperidinecarboxamide derivatives?

SAR studies focus on:

- Substituent Variation : Modifying the benzyl group (e.g., chloro, methoxy) alters receptor binding. For example, dichlorobenzyl analogs showed higher affinity for carbonic anhydrase isoforms than fluorinated derivatives .

- Bioisosteric Replacement : Replacing the piperidine ring with morpholine or pyrrolidine changes pharmacokinetic profiles .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guiding synthetic prioritization .

Methodological Considerations

Q. How to address low yields in scaled-up syntheses of this compound?

Scale-up challenges include:

- Mass Transfer Limitations : Use high-shear mixing or flow chemistry to improve reagent contact .

- Intermediate Stability : Protect reactive amines (e.g., Boc groups) during multi-step syntheses .

- Byproduct Management : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Q. What are the best practices for ensuring reproducibility in elemental analysis?

- Calibration Standards : Use certified reference materials (e.g., sulfanilamide for %N calibration).

- Sample Homogeneity : Grind solids to a fine powder and dry under vacuum to remove moisture .

- Triplicate Runs : Report mean values with standard deviations (e.g., %C: 51.07 ± 0.05 in dichlorobenzyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.